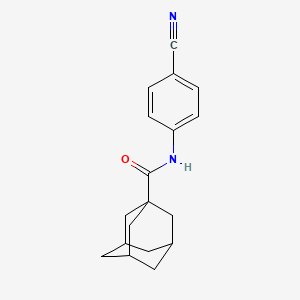![molecular formula C16H17N3O3 B5368908 ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5368908.png)
ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a benzamide derivative that has been synthesized through a multistep process, and its molecular formula is C20H19N3O3.
Mécanisme D'action
The mechanism of action of ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the inhibition of PARP-1, which is an enzyme that plays a critical role in DNA repair. PARP-1 is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, leading to the recruitment of DNA repair factors. This compound binds to the catalytic domain of PARP-1 and prevents its activity, thereby inhibiting the repair of DNA damage and inducing cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of PARP-1 activity, induction of DNA damage, and apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. In addition, this compound has been shown to modulate the activity of other enzymes involved in DNA repair, such as DNA ligase III and XRCC1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate in lab experiments is its specificity for PARP-1 inhibition, which allows for the selective targeting of this enzyme without affecting other cellular processes. This compound has also been shown to have good pharmacokinetic properties, making it a promising drug candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate, including the development of more potent and selective PARP-1 inhibitors, the investigation of its potential applications in other diseases such as cardiovascular disease and diabetes, and the exploration of its role in other cellular processes such as chromatin remodeling and transcriptional regulation. In addition, the use of this compound as a tool compound in chemical biology research can provide insights into the function of PARP-1 and its role in various cellular processes.
Méthodes De Synthèse
The synthesis of ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate involves a multistep process that includes the condensation of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, which is then reacted with 3-pyridinemethanol to produce this compound. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called PARP-1, which is involved in DNA repair. This compound has also been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been used as a tool compound in chemical biology research to study the function of PARP-1 and its role in various cellular processes.
Propriétés
IUPAC Name |
ethyl 4-(pyridin-3-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-15(20)13-5-7-14(8-6-13)19-16(21)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZKRDYSHVZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)
![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5368835.png)
![3-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5368838.png)
![5-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5368842.png)

![7-(cyclopropylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368845.png)

![(3S*,4R*)-1-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5368859.png)
![2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5368875.png)
![N-(2-phenoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5368896.png)
![5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5368901.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
